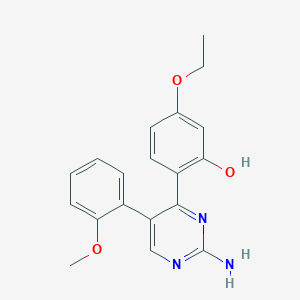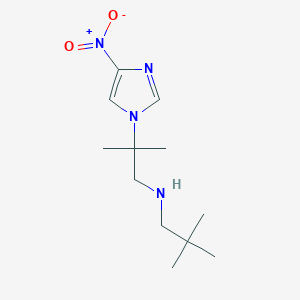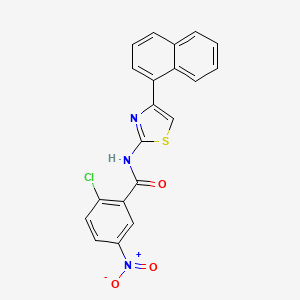
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has a sulfonyl and pyrazole functional group, making it a highly reactive molecule. This compound has shown promising results in various scientific studies, including in the fields of medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body, which can lead to a range of biological effects. This compound has been shown to have a high affinity for certain receptors in the body, which can lead to its potent biological activity.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been shown to have anti-tumor and anti-cancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, this compound has been shown to have neuroprotective properties, which can help to protect the brain from damage.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of biological effects, which can make it a useful tool in various scientific studies. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to work with in some experimental conditions.
未来方向
There are several future directions for the study of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine. One potential direction is the development of new therapeutic agents based on this compound. This could involve the synthesis of new derivatives of this compound that have enhanced biological activity or reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
合成方法
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex process that requires the use of specialized equipment and techniques. The most commonly used method for synthesizing this compound is through the reaction of piperidine with a sulfonyl chloride and a pyrazole derivative. This reaction takes place under controlled conditions, and the resulting compound is purified through a series of steps to obtain a highly pure form of the compound.
科学研究应用
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential applications in drug discovery and development, as well as in the development of new therapeutic agents for the treatment of various diseases.
属性
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)25(23,24)14-6-4-13(5-7-14)16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWLEVKDSDPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618936.png)
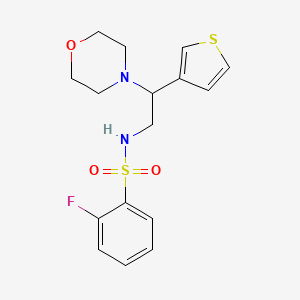
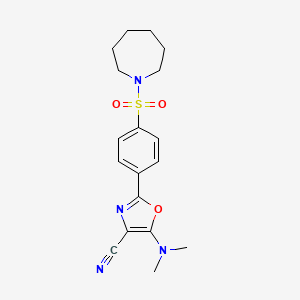
![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)
![3-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2618945.png)
![2,2,3,3,4,4,5,5-Octafluoropentyl 4-(3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)ureido)benzenesulfonate](/img/structure/B2618946.png)
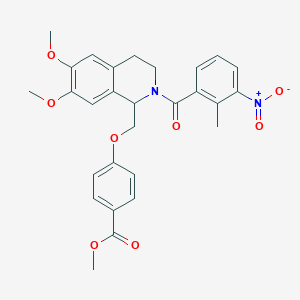
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
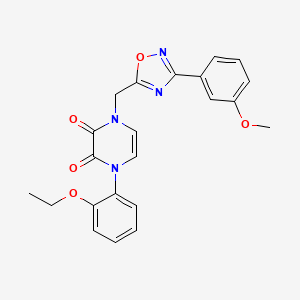
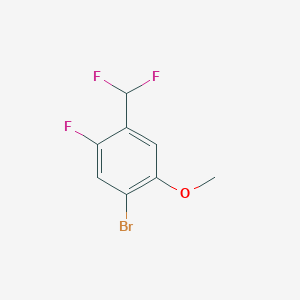
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2618955.png)
